1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide
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Overview
Description
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-isopentyl-3-piperidinecarboxamide is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-isopentyl-3-piperidinecarboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Formation of Piperidinecarboxamide: The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-isopentyl-3-piperidinecarboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-isopentyl-3-piperidinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or catalysts.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-isopentyl-3-piperidinecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
Uniqueness
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-isopentyl-3-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H28N4O3S |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-(3-methylbutyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H28N4O3S/c1-12(2)7-8-17-16(21)14-6-5-9-20(11-14)24(22,23)15-10-18-19(4)13(15)3/h10,12,14H,5-9,11H2,1-4H3,(H,17,21) |
InChI Key |
UENVBNFFWORAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NCCC(C)C |
Origin of Product |
United States |
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